molecular formula C21H22N4O3 B2795409 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea CAS No. 1448130-75-3

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Cat. No. B2795409
CAS RN: 1448130-75-3
M. Wt: 378.432
InChI Key: GAUDBWLISXVGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of crystal structures of phenylurea derivatives, like metobromuron, reveals insights into their molecular interactions. These compounds exhibit hydrogen bonding and weak C—H⋯π interactions, forming chains and two-dimensional networks in crystals. Such structural analyses contribute to understanding the physical and chemical properties of urea derivatives in solid states (Kang, Kim, Kwon, & Kim, 2015).

Directed Lithiation and Synthesis

Directed lithiation techniques have been applied to similar compounds, facilitating the synthesis of various substituted products. These methodologies enable the creation of complex molecules with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).

Neuropeptide Receptor Antagonists

The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives have been explored for their potential as neuropeptide Y5 receptor antagonists. Such compounds show promise in therapeutic applications targeting obesity and related metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Anticancer Investigations

Urea derivatives have been investigated for their enzyme inhibition and anticancer activities. Some compounds show significant in vitro activity against cancer cell lines, indicating their potential as chemotherapeutic agents (Mustafa, Perveen, & Khan, 2014).

Chemical Synthesis and Reactivity

The reactivity of imidazole derivatives has been studied through spectroscopic characterization and computational studies. Understanding the reactivity of such compounds aids in the design of molecules with desired chemical properties for various applications, including drug development and material science (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-25-20(26)12-11-19(24-25)17-5-3-4-6-18(17)23-21(27)22-14-13-15-7-9-16(28-2)10-8-15/h3-12H,13-14H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUDBWLISXVGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.